3-Chloro-6'-methyl-5-(trifluoromethyl)-[2,3'-bipyridine]-5'-carboxylic acid
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Overview
Description
3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid is a complex organic compound characterized by the presence of a chlorine atom, a methyl group, and a trifluoromethyl group attached to a bipyridine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid typically involves multiple steps, starting with the preparation of the bipyridine core. One common method involves the reaction of 2-chloro-6-fluorophenol with 5-methylisoxazole-4-carboxylic acid under controlled conditions . The reaction conditions, such as temperature and reaction time, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process may involve the use of catalysts and specific solvents to facilitate the reaction and improve the overall yield .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and oxidizing/reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions may produce various substituted bipyridine derivatives .
Scientific Research Applications
3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Chloro-6’-methyl-5-(trifluoromethyl)-[2,3’-bipyridine]-5’-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can result in various biological effects, such as inhibition of microbial growth or disruption of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloro-5-(trifluoromethyl)-pyridine: Used as a chemical intermediate for the synthesis of crop-protection products.
3-Chloro-6-(trifluoromethyl)pyridazine: Known for its applications in pharmaceuticals and agrochemicals.
Uniqueness
Its ability to undergo various chemical reactions and its versatility in different fields make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C13H8ClF3N2O2 |
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Molecular Weight |
316.66 g/mol |
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClF3N2O2/c1-6-9(12(20)21)2-7(4-18-6)11-10(14)3-8(5-19-11)13(15,16)17/h2-5H,1H3,(H,20,21) |
InChI Key |
ZHFRDQAZPOOPLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)O |
Origin of Product |
United States |
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